molecular formula C15H12N2O2 B1460620 2-(2-methoxyphenyl)-3H-quinazolin-4-one CAS No. 1028-96-2

2-(2-methoxyphenyl)-3H-quinazolin-4-one

Cat. No.: B1460620
CAS No.: 1028-96-2
M. Wt: 252.27 g/mol
InChI Key: DWMWFLPOXYGDND-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-3H-quinazolin-4-one is an organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is in turn connected to the quinazolinone core. Quinazolinones have been extensively studied due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-3H-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method is the reaction of 2-aminobenzamide with 2-methoxybenzaldehyde under acidic or basic conditions to form the desired quinazolinone structure . The reaction can be catalyzed by various acids or bases, and the choice of solvent can influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(2-hydroxyphenyl)-3H-quinazolin-4-one.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted quinazolinone derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

2-(2-Methoxyphenyl)-3H-quinazolin-4-one has been investigated for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-3H-quinazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can interfere with cellular signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenyl)-3H-quinazolin-4-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-Phenyl-3H-quinazolin-4-one: Lacks the methoxy group, resulting in different chemical and biological properties.

    2-(4-Methoxyphenyl)-3H-quinazolin-4-one: The methoxy group is positioned differently on the phenyl ring.

Uniqueness

2-(2-Methoxyphenyl)-3H-quinazolin-4-one is unique due to the presence of the methoxy group at the ortho position on the phenyl ring. This structural feature influences its chemical reactivity and biological activity, making it distinct from other quinazolinone derivatives .

Properties

IUPAC Name

2-(2-methoxyphenyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-13-9-5-3-7-11(13)14-16-12-8-4-2-6-10(12)15(18)17-14/h2-9H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMWFLPOXYGDND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

According to the preparation of 41, 2-methoxybenzaldehyde (33) (1.0 g, 7.3 mmol) was used to afford 42 (1.6 g, 89.1%) as pale yellow needles.
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Yield
89.1%

Synthesis routes and methods II

Procedure details

To a cooled (0-5° C.) mixture of anthranilamide (350 g, 2.57 mol) and triethylamine (286 g, 2.83 mol) in THF (2.5 L) was added dropwise o-anisoyl chloride (437 g, 2.57 mol) while maintaining the temperature between 0-20° C. The resulting suspension was stirred at room temperature overnight. The solvent was evaporated in vacuo, and the residue was washed several times with water. The wet residue was suspended in 2 M aq. NaOH (13 L), and the mixture was heated to reflux. After 20 minutes a clear solution was obtained. After 1 h of reflux the clear solution was cooled in an ice water bath and then acidified to pH 6 with conc. aq. HCl. The suspension was filtered, and the residue was washed thoroughly with water. The white solid was dried by azeotropic distillation with toluene. 2-(2-Methoxyphenyl)quinazolin-4(3H)-one (567 g) was obtained in 82%. 1H-NMR (200 MHz, Me2SO-d6): δ 3.90 (s, 3H), 7.20 (m, 2H), 7.60 (t, 2H), 7.85 (m, 3H), 8.20 (d, 1H), 12.20 (s, 1H).
Quantity
350 g
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286 g
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2.5 L
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437 g
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Synthesis routes and methods III

Procedure details

In a 2 L three-necked round-bottomed flask equipped with an overhead stirrer and reflux condenser, anthranilamide (20.0 g, 147 mmol) and potassium carbonate (28.4 g, 206 mmol) were suspended in 1 L dry ether and heated to reflux. o-Anisoyl chloride (32.5 g, 191 mmol) was added slowly to the refluxing mixture. After 3 hours at reflux, the reaction mixture was allowed to cool to room temperature, the ether was removed under reduced pressure, and the resulting residue was filtered and washed with water. The resulting solid was then suspended in 600 mL of 5% aq. NaOH solution and boiled for one hour. The reaction was allowed to cool to room temperature, and it was neutralized with acetic acid, upon which 2-(2-methoxyphenyl)quinazolin-4(3H)-one was precipitated. The product was collected by filtration, washed with water, and dried overnight in vacuo to yield 27 g (73%) of pure 2-(2-methoxyphenyl)quinazolin-4(3H)-one. LC/MS: m/z 253.0 (M+H)+ at 3.22 min (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)). 1H NMR (DMSO) δ 3.86 (s, 3H), δ 7.09 (t, 1H), δ 7.18 (d, 1H), δ 7.53 (m, 2H), δ 7.70 (m, 2H), δ 7.80 (m, 1H), δ 8.14 (d, 1H), δ 12.11 (s, 1H); 13C NMR (DMSO) δ 55.75, δ 111.86, δ 120.89, δ 120.97, δ 122.74, δ 125.75, δ 126.45, δ 127.26, 8 130.41, δ 132.13, δ 134.32, δ 148.97, δ 152.48, δ 157.12, δ 161.35
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20 g
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28.4 g
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32.5 g
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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